alpha-Cyclopentylmandelic acid
Overview
Description
Alpha-Cyclopentylmandelic acid: is an organic compound with the chemical formula C13H16O3 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid . This compound is a white to beige powder and is used as an intermediate in the synthesis of various pharmaceutical compounds .
Mechanism of Action
Alpha-Cyclopentylmandelic acid, also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a compound with a molecular weight of 220.26 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide.
Continuous-Flow Synthesis: Another method involves a multistep continuous-flow process. This process includes a direct alpha-lithiation stage followed by hydroxylation using molecular oxygen.
Industrial Production Methods: The continuous-flow synthesis method is particularly suitable for industrial production. It allows for the safe handling of reactive intermediates and the use of molecular oxygen under controlled conditions, making it a scalable and efficient process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Cyclopentylmandelic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group, to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or alkyl halides are common reagents for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentylphenylglycolic acid.
Reduction: Formation of cyclopentylphenylmethanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Alpha-Cyclopentylmandelic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Comparison with Similar Compounds
Mandelic Acid: Similar in structure but lacks the cyclopentyl group.
Cyclopentylphenylacetic Acid: Similar but differs in the position of the hydroxyl group.
Phenylacetic Acid: Lacks both the cyclopentyl and hydroxyl groups.
Uniqueness: Alpha-Cyclopentylmandelic acid is unique due to the presence of both the cyclopentyl and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds .
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311832 | |
Record name | α-Cyclopentylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427-49-6 | |
Record name | α-Cyclopentylmandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclopentylmandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 427-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Cyclopentylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY6HY5ZM28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of α-Cyclopentylmandelic acid?
A1: α-Cyclopentylmandelic acid crystallizes in the orthorhombic space group Pna21 with Z = 8, meaning there are eight molecules within the unit cell. Interestingly, the unit cell contains two independent molecules of α-Cyclopentylmandelic acid that are related by pseudosymmetry elements. [] Essentially, these molecules are nearly identical but not related by typical crystallographic symmetry operations. This pseudosymmetry arises because the structure can be derived from the higher symmetry space group Pnam by translating the x coordinates of one molecule by −1/4 with respect to the other. []
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